molecular formula C21H23NO2 B5038334 8-[2-(2-tert-butylphenoxy)ethoxy]quinoline

8-[2-(2-tert-butylphenoxy)ethoxy]quinoline

Cat. No. B5038334
M. Wt: 321.4 g/mol
InChI Key: LWPRSPPVLADRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-(2-tert-butylphenoxy)ethoxy]quinoline is a chemical compound used in scientific research. It is also known as TTQ or 8-Tert-Butyl-2-[2-(2-Tert-Butylphenoxy) Ethoxy] Quinoline. This compound is used in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 8-[2-(2-tert-butylphenoxy)ethoxy]quinoline is not fully understood. However, it is known to bind to DNA and RNA and can cause changes in their structure and function. This compound is also known to interact with proteins and can affect their activity and function.
Biochemical and Physiological Effects:
8-[2-(2-tert-butylphenoxy)ethoxy]quinoline has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 8-[2-(2-tert-butylphenoxy)ethoxy]quinoline in lab experiments include its fluorescent properties, its ability to bind to DNA and RNA, and its potential use in cancer treatment. However, the limitations of using this compound include its high cost, its limited availability, and the need for specialized equipment to work with fluorescent probes.

Future Directions

There are several future directions for the use of 8-[2-(2-tert-butylphenoxy)ethoxy]quinoline in scientific research. One direction is the development of new drugs based on the structure of this compound. Another direction is the use of this compound in the development of new diagnostic tools for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in various scientific research applications.
Conclusion:
In conclusion, 8-[2-(2-tert-butylphenoxy)ethoxy]quinoline is a chemical compound used in various scientific research applications. Its synthesis method is well established, and it has been shown to have unique properties that make it useful in scientific research. This compound has potential applications in cancer treatment, drug development, and diagnostic tools. Further research is needed to fully understand the mechanism of action of this compound and its potential use in various scientific research applications.

Synthesis Methods

The synthesis of 8-[2-(2-tert-butylphenoxy)ethoxy]quinoline involves the reaction of 2-tert-butylphenol with ethylene oxide to form 2-(2-tert-butylphenoxy)ethanol. This intermediate is then reacted with 8-hydroxyquinoline to form 8-[2-(2-tert-butylphenoxy)ethoxy]quinoline. The synthesis method is well established and has been reported in the literature.

Scientific Research Applications

8-[2-(2-tert-butylphenoxy)ethoxy]quinoline is used in various scientific research applications. It is commonly used as a fluorescent probe to study the binding and interaction of proteins and nucleic acids. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 8-[2-(2-tert-butylphenoxy)ethoxy]quinoline has been used to study the mechanism of action of various drugs and to develop new drugs.

properties

IUPAC Name

8-[2-(2-tert-butylphenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-21(2,3)17-10-4-5-11-18(17)23-14-15-24-19-12-6-8-16-9-7-13-22-20(16)19/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPRSPPVLADRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-(2-Tert-butylphenoxy)ethoxy]quinoline

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